

# hispidulin synthesis protocol improved yield

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## Compound Focus: Hispidulin

CAS No.: 1447-88-7

Cat. No.: S529967

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## Improved Total Synthesis of Hispidulin

The table below summarizes a contemporary synthetic approach that improves upon earlier methods in both yield and practicality [1].

Synthetic Step	Key Reaction/Process	Notes on Improvement
1. Starting Material	Commercially available compound 7	Avoids dependence on purified natural precursors, enhancing feasibility for large-scale synthesis [1].
2. Key Intermediate Formation	Selective MOM protection & regioselective iodination	Using I <sub>2</sub> /CF <sub>3</sub> CO <sub>2</sub> Ag provides high yield (90%) and selective C3 iodination, avoiding dibromination issues [1].
3. Chalcone Formation	Claisen-Schmidt condensation & selective deprotection	Condensation with 4-(benzyloxy)benzaldehyde, followed by controlled acid deprotection [1].
4. Flavone Cyclization	Oxidative cyclization with catalytic I <sub>2</sub>	Forms the flavone core; excess I <sub>2</sub> must be avoided to prevent retro-aldol reaction [1].
5. Final Steps	Stille coupling, Baeyer-Villiger oxidation, hydrolysis, and debenylation	Successfully yields final hispidulin product [1].

This synthetic strategy provides a more feasible and reproducible route with an improved overall yield, making it highly suitable for preparing **hispidulin** and its derivatives on a larger scale [1].

## Detailed Experimental Protocol

Here is a detailed methodology for the key steps in the improved synthesis of **hispidulin**, adapted from the literature [1].

### • Step 1: Selective Iodination to Compound 12

- **Procedure:** Dissolve compound **11** ((4,6-bis(methoxymethoxy)-1,3-phenylene)dimethanol) in an appropriate anhydrous solvent (e.g., DCM). Add **I2** and **silver trifluoroacetate (CF<sub>3</sub>CO<sub>2</sub>Ag)**. Stir the reaction mixture at room temperature under an inert atmosphere, monitoring by TLC.
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- **Purification:** Purify the residue by flash column chromatography to obtain **compound 12** as a pure solid in ~90% yield.

### • Step 2: Benzylation to Compound 13

- **Procedure:** Dissolve compound **12** in a polar aprotic solvent like DMF. Add **K<sub>2</sub>CO<sub>3</sub>** and **benzyl bromide (BnBr)**. Heat the mixture to 50-60°C with stirring.
- **Work-up:** After reaction completion, pour the mixture into ice-cold water. Extract the resulting precipitate with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- **Purification:** Purify the crude product by recrystallization or column chromatography to yield **compound 13**.

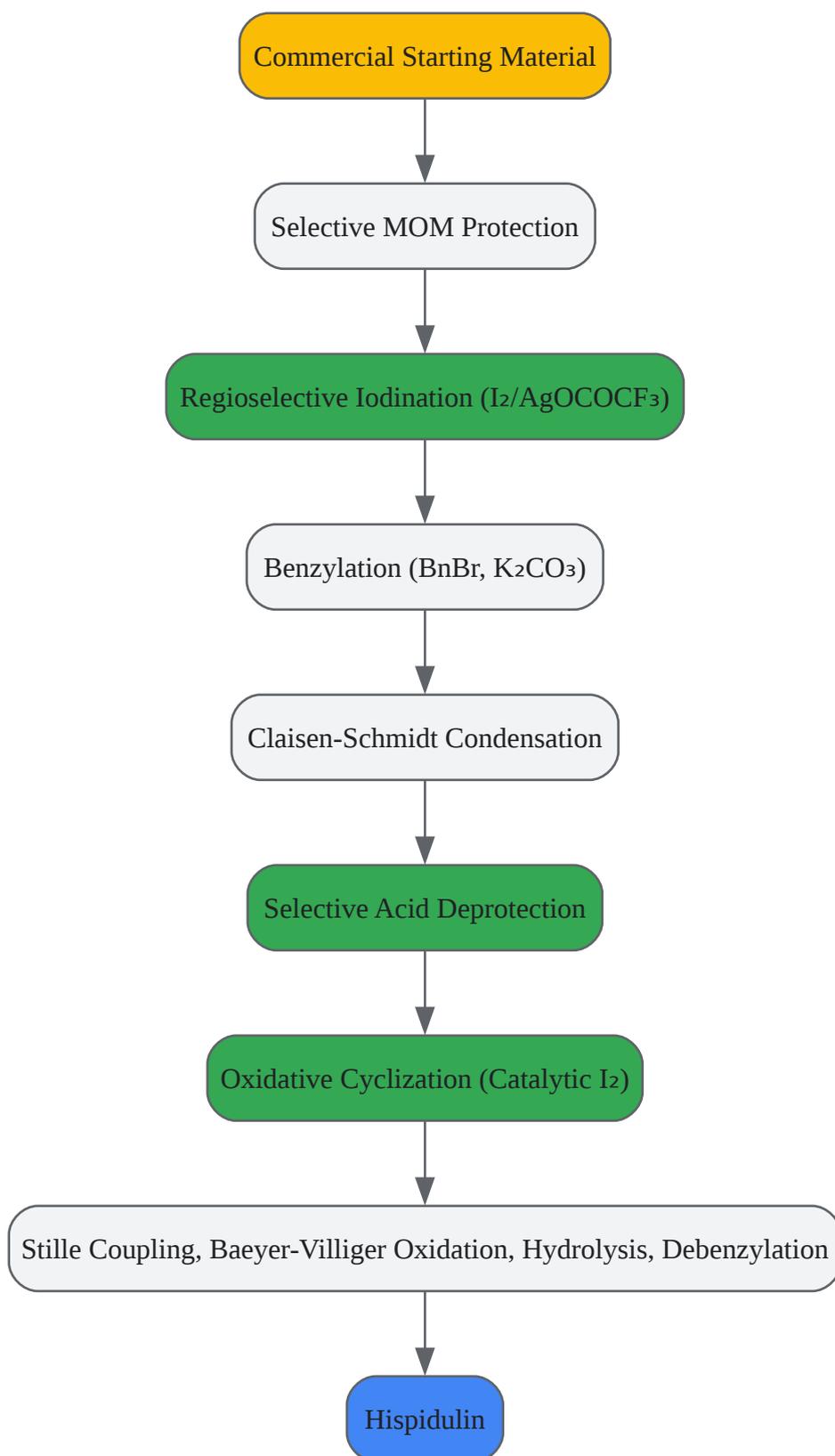
### • Step 3: Claisen-Schmidt Condensation & Deprotection to Chalcone 15

- **Condensation:** Dissolve compound **13** in ethanol. Add 4-(benzyloxy)benzaldehyde and a catalytic amount of base (e.g., NaOH). Stir the reaction mixture at room temperature.
- **Selective MOM Deprotection:** After the condensation is complete, acidify the reaction mixture carefully with dilute **HCl**.
- **Critical Note:** Strictly control the **reaction time** during acid deprotection to avoid full deprotection of the C4 MOM group.

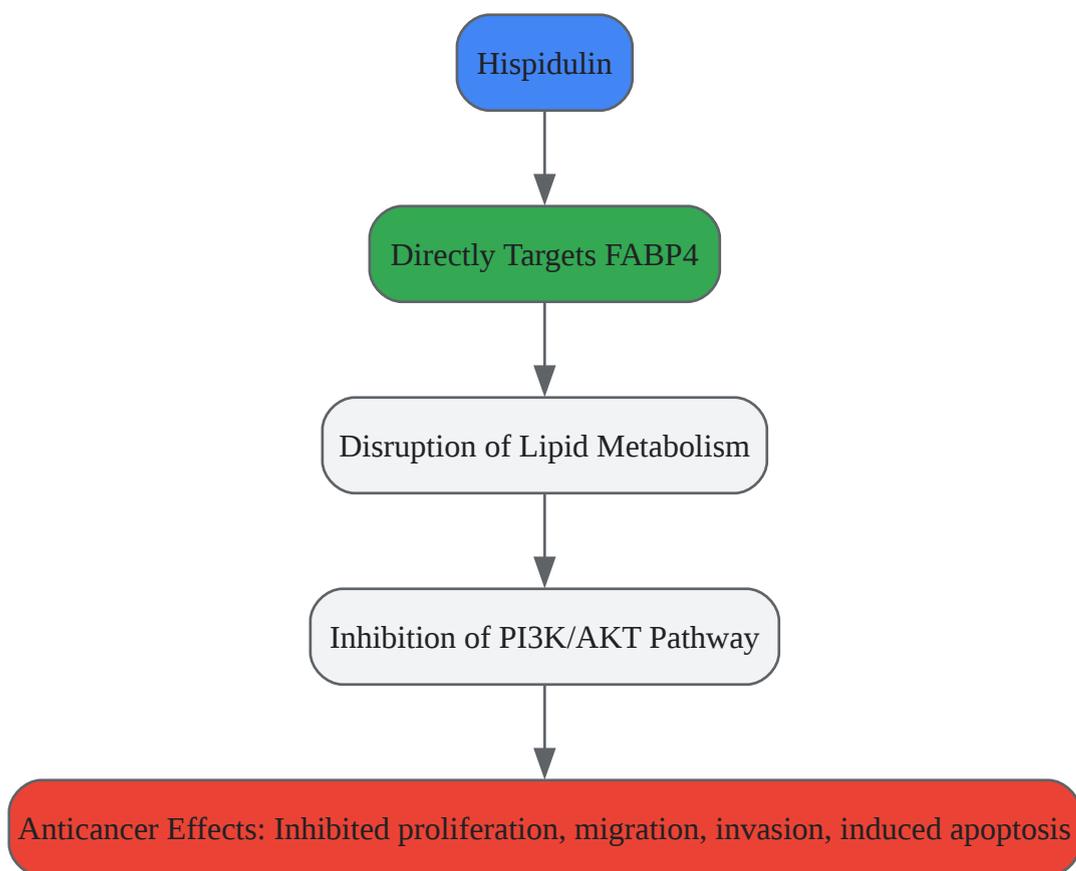
- **Work-up & Purification:** Isolate the precipitate and purify by chromatography to obtain the key chalcone intermediate, **compound 15**.
- **Step 4: Oxidative Cyclization to Flavone 16**
  - **Procedure:** Dissolve chalcone **15** in DMSO. Add a **catalytic amount of I2** (typically 5-10 mol%).
  - **Critical Note:** Using **excess I2** can lead to an undesirable retro-aldol reaction, reverting to deprotected compound 13. Monitor the reaction closely by TLC.
  - **Work-up & Purification:** Upon completion, quench with sodium thiosulfate, extract with ethyl acetate, and purify the product by column chromatography to yield flavone **compound 16**.

## Synthesis Workflow and Mechanism of Action

The following diagrams outline the core synthesis pathway and a key anticancer mechanism of **hispidulin** identified in recent studies.



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## Application Note: Synthesis for Biomedical Research

The improved synthesis of **hispidulin** is crucial for supporting biomedical research, as recent studies reveal new molecular targets and mechanisms of action.

- **Exploring Deuterated Derivatives:** The same synthetic strategy can be used to create deuterium-labeled **hispidulin** (e.g., by replacing the C6-OCH<sub>3</sub> group with C6-CD<sub>3</sub>). This approach can be used to investigate and potentially improve the **metabolic stability** of the compound, a key parameter in drug development [1].
- **Direct Targeting in Osteosarcoma:** A 2025 study identified **Fatty Acid Binding Protein 4 (FABP4)** as a direct molecular target of **hispidulin** in osteosarcoma. **Hispidulin** binding disrupts lipid metabolism and subsequently inhibits the **PI3K/AKT signaling pathway**, leading to robust anti-tumor activity both in vitro and in vivo [2].
- **Role in Other Cancers:** The well-documented anticancer effects of **hispidulin** also involve other mechanisms, such as inducing **Reactive Oxygen Species (ROS)**-mediated apoptosis and activating

the **Endoplasmic Reticulum (ER) stress** pathway in non-small cell lung cancer (NSCLC) and other malignancies [3] [4] [5].

## Key Takeaways for Researchers

- **The improved total synthesis protocol provides a reliable and scalable route** to obtain **hispidulin** for research, overcoming the limitations of low-yield extraction or semisynthesis from natural precursors [1].
- **Attention to specific reaction details is critical**, particularly the controlled use of reagents during iodination and oxidative cyclization steps, to achieve high yields [1].
- **The synthesis platform enables further chemical exploration**, including the creation of deuterated or other derivatives to optimize the pharmacological properties of **hispidulin** [1].
- **Recent mechanistic studies provide strong justification for these synthesis efforts**, revealing specific protein targets and pathways through which **hispidulin** exerts its potent anticancer effects [2].

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